3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Description
3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a benzoic acid derivative characterized by:
- Core structure: A benzoic acid backbone substituted with methoxy (–OCH₃) and methyl (–CH₃) groups at positions 3 and 5, respectively.
- Functional group: A carbamate moiety [(2-methylpropan-2-yl)oxycarbonylamino] at position 2. Its stability, reactivity, and safety profile may be inferred from analogs discussed below.
Properties
IUPAC Name |
3-methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-8-6-9(12(16)17)11(10(7-8)19-5)15-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWPZOHIRLMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Formula : C13H19NO4
Molecular Weight : 251.30 g/mol
CAS Number : Not available in the provided sources.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have indicated that derivatives similar to this compound exhibit selective antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis. The minimal inhibitory concentrations (MIC) for various derivatives have been documented, indicating varying levels of efficacy.
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Bacillus subtilis | 25 | Active |
| Compound B | Escherichia coli | >100 | Inactive |
Cytotoxicity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. Some derivatives have shown significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting their potential as anticancer agents.
| Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | 10 |
| A549 (Lung) | 20 | 8 |
| HepG2 (Liver) | 25 | 6 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, the presence of specific functional groups can enhance or diminish its activity:
- Methoxy Groups : The introduction of methoxy groups has been associated with increased antimicrobial and anticancer activities.
- Alkyl Substituents : Variations in alkyl chain length and branching can significantly affect the compound's potency.
Case Studies
-
Case Study on Anticancer Activity : A study investigated the effects of a related compound on breast cancer cell lines, demonstrating that modifications to the benzoic acid structure led to enhanced apoptosis induction compared to unmodified compounds.
"The modified compounds exhibited a marked increase in apoptosis markers when tested on MCF-7 cells" .
-
Antimicrobial Screening : Another study screened various derivatives against common bacterial strains, revealing that certain substitutions improved selectivity for Gram-positive bacteria while reducing toxicity to human cells.
"Compounds with electron-donating substituents showed significantly improved antibacterial activity" .
Comparison with Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Key Differences :
- Backbone: Pentanoic acid (5-carbon chain) vs. benzoic acid (aromatic ring).
- Substituents : Hydroxyl (–OH) at position 5 vs. methoxy and methyl groups on the aromatic ring.
Properties :
Functional Impact :
- The methoxy group could reduce metabolic degradation compared to the hydroxyl group in the pentanoic acid analog.
p-Amino Benzoic Acid (PABA) Derivatives
Key Differences :
- Ionization Behavior: PABA derivatives exhibit pH-dependent zwitterionic/non-zwitterionic states . The target compound’s carbamate group may alter ionization compared to amino or carboxylate groups in PABA.
Properties :
4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic Acid
Key Differences :
- Complexity: The thienopyrimidine ring in the Ev7 compound introduces heterocyclic complexity absent in the target molecule.
- Substituents : Additional methoxy and methylene groups in the Ev7 derivative enhance steric bulk.
Properties :
Stability and Reactivity
- Both the target compound and its pentanoic acid analog are incompatible with strong oxidizers, suggesting shared risks of hazardous decomposition (e.g., NOx, CO₂) .
- The carbamate group in both compounds may hydrolyze under extreme pH or temperature conditions, though data gaps exist .
Preparation Methods
Synthetic Routes
Route 1: Nitration-Reduction-Protection Sequence
Step 1: Synthesis of 3-Methoxy-5-Methylbenzoic Acid
The starting material, 3-methoxy-5-methylbenzoic acid methyl ester (CAS 108593-44-8), undergoes hydrolysis under basic conditions:
- Reagents : Aqueous NaOH (2M), methanol
- Conditions : Reflux at 80°C for 4 hours, followed by acidification with HCl to pH 2.
- Yield : ~85%
- Characterization : Melting point 122–124°C (lit. 122°C); $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 12.5 (s, 1H, COOH), 7.45 (d, J = 2.0 Hz, 1H, H-4), 6.95 (d, J = 2.0 Hz, 1H, H-6), 3.85 (s, 3H, OCH3), 2.30 (s, 3H, CH3).
Step 2: Nitration at Position 2
Regioselective nitration introduces a nitro group ortho to the methoxy group:
- Reagents : Fuming HNO3 (90%), concentrated H2SO4
- Conditions : 0–5°C for 2 hours, followed by quenching in ice.
- Yield : 70%
- Regioselectivity : Directed by the methoxy group’s ortho/para-directing effect.
- Intermediate : 2-Nitro-3-methoxy-5-methylbenzoic acid.
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.20 (s, 1H, H-4), 7.60 (s, 1H, H-6), 3.95 (s, 3H, OCH3), 2.40 (s, 3H, CH3).
Step 3: Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group:
- Reagents : H2 gas (1 atm), 10% Pd/C, ethanol
- Conditions : Room temperature, 6 hours.
- Yield : 90%
- Intermediate : 2-Amino-3-methoxy-5-methylbenzoic acid.
- Characterization : IR (KBr): 3450 cm$$^{-1}$$ (NH2), 1680 cm$$^{-1}$$ (C=O).
Step 4: Boc Protection of the Amino Group
The amine is protected using di-tert-butyl dicarbonate (Boc2O):
- Reagents : Boc2O (1.2 equiv), DMAP (0.1 equiv), THF
- Conditions : Stirring at 25°C for 12 hours.
- Yield : 80%
- Final Product : 3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.
- Characterization : $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.5 (COOH), 155.0 (Boc C=O), 79.5 (Boc C), 56.0 (OCH3), 21.0 (CH3).
Route 2: Direct Coupling via Lithiation-Electrophilic Quenching
Step 1: Lithiation of 3-Methoxy-5-Methylbenzoic Acid
Directed ortho-lithiation enables functionalization at position 2:
Step 2: Reaction with Boc-Protected Amine Electrophile
The lithiated intermediate reacts with Boc-protected isocyanate:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Nitration-Reduction) | Route 2 (Lithiation) |
|---|---|---|
| Total Yield | 45% (4 steps) | 65% (2 steps) |
| Regioselectivity | Moderate | High |
| Safety | Hazardous nitration step | Avoids HNO3/H2SO4 |
| Scalability | Industrial-friendly | Limited by cryogenic conditions |
Industrial-Scale Considerations
Flow microreactor systems enhance safety and efficiency for Boc protection steps:
Analytical Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C$${14}$$H$${19}$$NO$$_{5}$$ |
| Molecular Weight | 281.3 g/mol |
| Melting Point | 135–137°C |
| Solubility | DMSO > MeOH > H2O (1 mg/mL at 25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
